
2-Chloro-3-iodobenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClIO It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms at the 2 and 3 positions, respectively, and a carbonyl chloride group at the 1 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodobenzoyl chloride typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with methyl 2-aminobenzoate, which undergoes iodination to form 2-amino-5-iodobenzoic acid methyl ester. This intermediate is then subjected to a Sandmeyer reaction, where the amino group is replaced by a chlorine atom, resulting in the formation of 2-chloro-5-iodobenzoic acid methyl ester. Finally, hydrolysis of the ester group yields 2-chloro-5-iodobenzoic acid, which is then converted to this compound using thionyl chloride or oxalyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.
化学反应分析
Types of Reactions
2-Chloro-3-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 2-chloro-3-iodobenzoic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Aqueous Base: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.
Major Products Formed
2-Chloro-3-iodobenzoic Acid: Formed by hydrolysis of this compound.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
科学研究应用
2-Chloro-3-iodobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.
Biological Studies: Used in the synthesis of biologically active compounds for research in biochemistry and molecular biology.
作用机制
The mechanism of action of 2-Chloro-3-iodobenzoyl chloride involves its reactivity as an acyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
相似化合物的比较
Similar Compounds
2-Iodobenzoyl Chloride: Similar structure but lacks the chlorine atom at the 2 position.
2-Chlorobenzoyl Chloride: Similar structure but lacks the iodine atom at the 3 position.
4-Iodobenzoyl Chloride: Similar structure but the iodine atom is at the 4 position instead of the 3 position.
Uniqueness
2-Chloro-3-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the formation of complex molecules that are not easily accessible using other compounds.
属性
分子式 |
C7H3Cl2IO |
|---|---|
分子量 |
300.90 g/mol |
IUPAC 名称 |
2-chloro-3-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2IO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H |
InChI 键 |
UZWIGVCMZFPLOO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


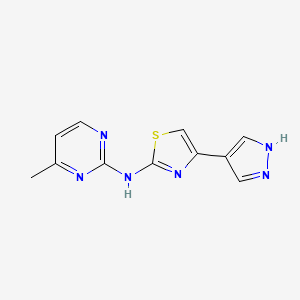
![4-[4-(Cyclohexylmethyl)piperazin-1-yl]aniline](/img/structure/B13878285.png)
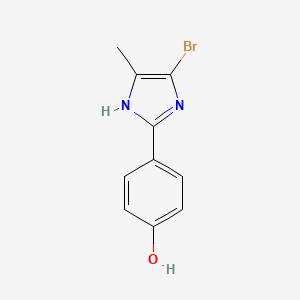
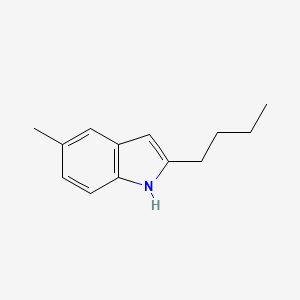
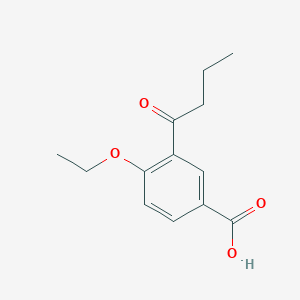
![phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
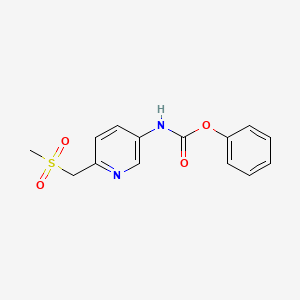
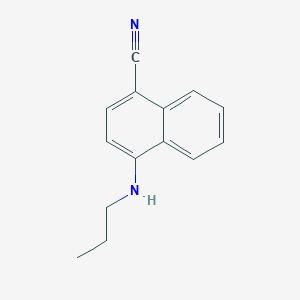
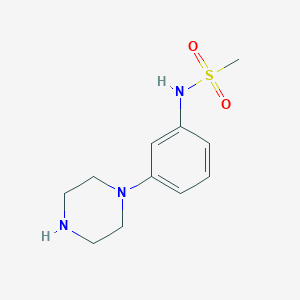
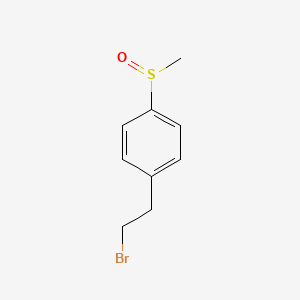
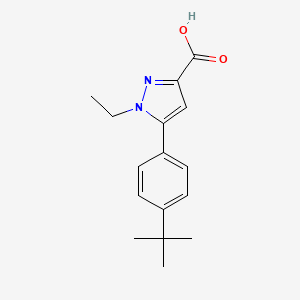
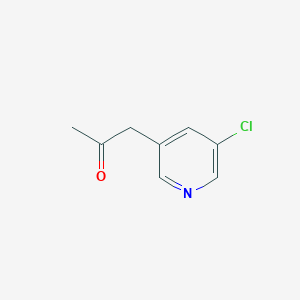
![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)
